REACTION_CXSMILES
|
[CH3:1][C:2]([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)([CH3:7])[CH2:3][C:4]([OH:6])=O.P(Cl)(Cl)(Cl)(Cl)Cl.[Cl-].[Al+3].[Cl-].[Cl-]>C1C=CC=CC=1>[CH3:7][C:2]1([CH3:1])[C:8]2[C:13](=[CH:12][CH:11]=[CH:10][CH:9]=2)[C:4](=[O:6])[CH2:3]1 |f:2.3.4.5|
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Name
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|
Quantity
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17.1 g
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Type
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reactant
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Smiles
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CC(CC(=O)O)(C)C1=CC=CC=C1
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Name
|
|
Quantity
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23 g
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Type
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reactant
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Smiles
|
P(Cl)(Cl)(Cl)(Cl)Cl
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Name
|
|
Quantity
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70 mL
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Type
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solvent
|
Smiles
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C1=CC=CC=C1
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Name
|
|
Quantity
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13.1 g
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Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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with cooling
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Type
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ADDITION
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Details
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Upon completion of the addition
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Type
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TEMPERATURE
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Details
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the reaction mixture was refluxed for 30 minutes
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Duration
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30 min
|
Type
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TEMPERATURE
|
Details
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the reaction was heated
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Type
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TEMPERATURE
|
Details
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at reflux for 30 minutes
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Duration
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30 min
|
Type
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ADDITION
|
Details
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The reaction mixture was poured onto ice
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Type
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CUSTOM
|
Details
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the oily layer was separated
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Type
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EXTRACTION
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Details
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the aqueous layer was extracted with ethyl acetate
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Type
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WASH
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Details
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The combined organics were washed with 5% HCl solution, saturated NaHCO3 solution, saturated NaCl solution
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Type
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DRY_WITH_MATERIAL
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Details
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dried over MgSO4
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Type
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CUSTOM
|
Details
|
The solvent was evaporated in vacuo
|
Type
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DISTILLATION
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Details
|
distilled (b.p.=103° C. @ 2.3 mmHg)
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Type
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CUSTOM
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Details
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to obtain 9.98 g of the title C compound as a colorless oil
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Name
|
|
Type
|
|
Smiles
|
CC1(CC(C2=CC=CC=C12)=O)C
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |